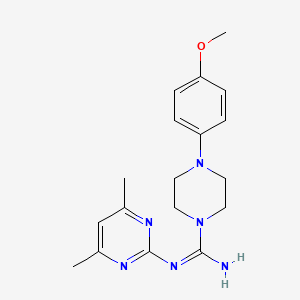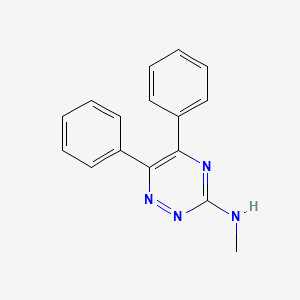![molecular formula C23H25BrN2O5 B5486020 N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5486020.png)
N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine, also known as BML-210, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BML-210 belongs to the class of compounds known as acrylamide derivatives, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine exerts its biological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine reduces inflammation and oxidative stress, which are key factors in the development of many diseases.
Biochemical and Physiological Effects:
N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases. N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine has also been shown to possess anti-cancer properties, by inducing apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine is also stable under a wide range of conditions, which makes it suitable for use in a variety of experiments. However, N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine. One area of research is the development of new derivatives of N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine, which may possess improved therapeutic properties. Another area of research is the investigation of the long-term effects of N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine, to better understand its potential as a therapeutic agent. Additionally, N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine may have potential for use in combination therapy with other drugs, which could enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine involves the reaction of 4-bromobenzaldehyde with 4-methoxybenzoyl chloride to form the intermediate 3-(4-bromophenyl)-2-(4-methoxybenzoyl)acryloyl chloride. This intermediate is then reacted with leucine to form the final product, N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine.
Wissenschaftliche Forschungsanwendungen
N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. N-{3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O5/c1-14(2)12-20(23(29)30)26-22(28)19(13-15-4-8-17(24)9-5-15)25-21(27)16-6-10-18(31-3)11-7-16/h4-11,13-14,20H,12H2,1-3H3,(H,25,27)(H,26,28)(H,29,30)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNAHRUZFYNKOQ-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethoxy-2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzene](/img/structure/B5485943.png)
![4-bromo-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5485956.png)
![4-{[(2-hydroxy-1,1-dimethylethyl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5485957.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5485972.png)
![5-[(3-fluoro-4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5485977.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[(piperidin-4-ylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5485979.png)


![7-acetyl-6-ethyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5485996.png)

![2-methoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5486014.png)

![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5486039.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5486046.png)